Evidence Item 1: Differential Cross-Resistance Profile—BW 502U83 Spares Cisplatin-Resistant Cells While Exhibiting Only Partial Cross-Resistance to Doxorubicin
BW 502U83 exhibits a unique cross-resistance pattern within the AMAP class. In a direct head-to-head study, BW 502U83 showed only partial cross-resistance in both a P-glycoprotein-positive (P-gp+) and a P-glycoprotein-negative (P-gp-) doxorubicin-resistant cell line, but critically demonstrated no cross-resistance in a cisplatin-resistant cell line [1]. This pattern contrasts with the typical multidrug resistance (MDR) profile observed for many DNA-damaging agents, where P-gp overexpression confers broad cross-resistance. The absence of complete cross-resistance to doxorubicin and the full retention of activity in cisplatin-resistant cells distinguish BW 502U83 from agents such as doxorubicin, etoposide, and vinca alkaloids, which show high degrees of cross-resistance (e.g., 83-fold for doxorubicin in HL60/DOX vs. HL60 cells) [2].
| Evidence Dimension | Cross-resistance in drug-resistant cell lines |
|---|---|
| Target Compound Data | BW 502U83: partial cross-resistance in P-gp+ and P-gp- doxorubicin-resistant lines; no cross-resistance in cisplatin-resistant line |
| Comparator Or Baseline | Doxorubicin: 83-fold cross-resistance in P-gp-overexpressing HL60/DOX cells (IC50: 17.0 ± 4.0 nM in HL60 vs. 1411.0 ± 342 nM in HL60/DOX); Vincristine: 9.8-fold cross-resistance |
| Quantified Difference | BW 502U83 retains activity in cisplatin-resistant cells (no cross-resistance observed), whereas classic MDR substrates exhibit >9.8- to 83-fold resistance in P-gp+ models |
| Conditions | P-glycoprotein-positive and P-glycoprotein-negative doxorubicin-resistant cell lines; cisplatin-resistant cell line (van der Graaf et al., 1995); HL60 and HL60/DOX leukemia cell lines for comparator data |
Why This Matters
For researchers studying MDR circumvention strategies or designing combination regimens with cisplatin, BW 502U83 offers a tool compound that retains activity where conventional DNA-damaging agents fail due to cross-resistance.
- [1] van der Graaf WT, Zijlstra JG, de Vries EG, Nethersell AB, Mulder NH. In vitro and in vivo studies on the action of BW502U83, an arylmethylaminopropanediol. Anticancer Drugs. 1995 Feb;6(1):34-9. View Source
- [2] Table I. IC50 (nM) values for DOX, VCR in HL60 and HL60/DOX cells. Cross-resistance data from PMC literature. PMID: see PMC table. View Source
